
1-Bromoacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoacridine is a brominated derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom Acridine and its derivatives are known for their fluorescent properties and have been widely used in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromoacridine can be synthesized through several methods. One common approach involves the bromination of acridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromoacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted acridine derivatives.
Oxidation and Reduction Reactions: this compound can be oxidized to form acridone derivatives or reduced to acridanes, depending on the reaction conditions and reagents used.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products:
- Substituted acridine derivatives
- Acridone derivatives
- Biaryl compounds
Aplicaciones Científicas De Investigación
1-Bromoacridine has several scientific research applications, including:
Biology: Acts as a fluorescent probe for studying DNA interactions and as a potential anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool for detecting specific DNA sequences.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring and analytical applications.
Mecanismo De Acción
The mechanism of action of 1-bromoacridine involves its ability to intercalate into DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The bromine atom enhances the compound’s binding affinity and specificity for certain DNA sequences, making it a valuable tool for studying DNA interactions and developing targeted therapies.
Comparación Con Compuestos Similares
2-Bromoacridine: Another brominated acridine derivative with similar chemical properties but different reactivity and applications.
9-Bromoacridine: A brominated derivative with the bromine atom at the 9-position, used in similar applications but with distinct chemical behavior.
Acridine Orange: A fluorescent dye used for staining nucleic acids, with different chemical properties and applications compared to 1-bromoacridine.
Uniqueness: this compound is unique due to its specific bromination at the 1-position, which enhances its reactivity and binding affinity for DNA. This makes it particularly useful for applications requiring high specificity and sensitivity, such as DNA detection and targeted therapies.
Propiedades
Fórmula molecular |
C13H8BrN |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
1-bromoacridine |
InChI |
InChI=1S/C13H8BrN/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H |
Clave InChI |
ZMJOFDZWSKJURW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)

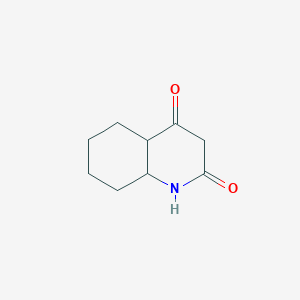

![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
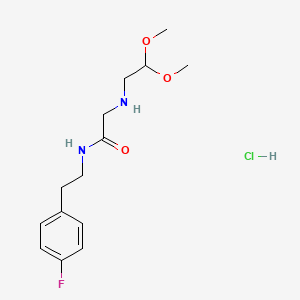

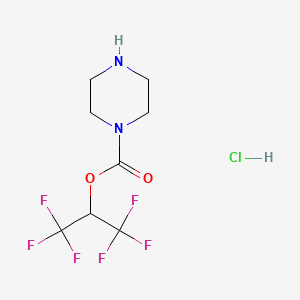
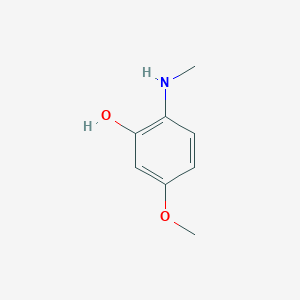
![tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13025547.png)
![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
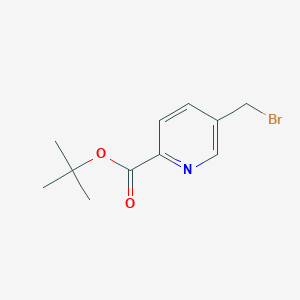
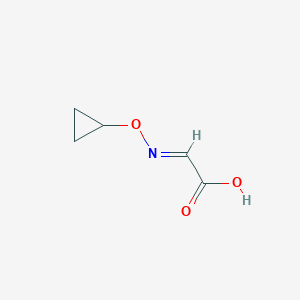
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13025564.png)
